N,N-dibutyl-4-nitroaniline
Description
Contextual Significance of N,N-Dibutyl-4-nitroaniline as a Model Chromophore for Electronic and Optical Investigations
This compound serves as a quintessential model chromophore in the study of electronic and optical phenomena. Its "push-pull" architecture, featuring an electron-donating dibutylamino group and an electron-withdrawing nitro group connected by a π-conjugated phenyl ring, is fundamental to its utility. rsc.orgdoi.org This configuration facilitates intramolecular charge transfer (ICT) upon excitation, a process that is central to its noteworthy optical properties. rsc.org
The molecule's response to its environment, known as solvatochromism, provides a window into solute-solvent interactions. doi.org The position of its absorption bands in the UV-visible spectrum is sensitive to the polarity of the solvent, a characteristic that allows for the probing of local microenvironments. doi.orgacs.org This sensitivity makes it a valuable probe in studying complex systems like micellar solutions. acs.org
Furthermore, the charge-transfer nature of its excited state leads to a significant difference between its ground-state and excited-state dipole moments, a key factor in its nonlinear optical (NLO) behavior. doi.org NLO materials are crucial for applications in optical data storage and telecommunications. doi.org The systematic study of this compound and its derivatives helps in understanding the structure-property relationships that govern these NLO effects. doi.orge-journals.in
Overview of Advanced Research Domains and Contributions to Molecular Material Science
The unique properties of this compound have led to its application in several advanced research domains, contributing significantly to the field of molecular material science.
Nonlinear Optics: As a potent NLO chromophore, this compound is a subject of intense research for its potential in creating materials for photonic devices. doi.org The efficiency of second-harmonic generation (SHG), a key NLO process, has been investigated in crystals of related N-alkyl-4-nitroanilines. researchgate.netspringerprofessional.de Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict and understand the hyperpolarizability of these molecules, which is a measure of their NLO activity. e-journals.inasianpubs.org
Solvatochromic Probes: The compound's sensitivity to solvent polarity makes it an excellent probe for characterizing various media. acs.org For instance, it has been used to investigate the properties of deep eutectic solvents and ionic liquids. nih.govacs.org The shift in its absorption spectrum provides information on parameters like the solvent's dipolarity/polarizability (π*) and hydrogen-bond acceptor basicity (β). nih.govacs.org
Liquid Crystals: Certain derivatives of 4-nitroaniline (B120555), including N-butyl-4-nitroaniline, have been shown to exhibit liquid crystal behavior. smolecule.com This property is valuable for the development of optoelectronic devices such as liquid crystal displays (LCDs). smolecule.com
Organic Synthesis and Polymer Science: this compound and its precursors are used in the synthesis of more complex molecules and polymers. For instance, N,N-dibutyl-4-ethynylaniline has been used in the preparation of polyphenylene ring derivative dyes. mdpi.com Additionally, nitroaniline derivatives can serve as precursors for advanced polymers with high thermal stability. smolecule.com
Table 1: Selected Research Findings on N-Alkyl-4-nitroaniline Derivatives
| Research Area | Compound | Key Findings | References |
| Nonlinear Optics | N-butyl-4-nitroaniline (NB4N) | Synthesized as a single crystal, exhibits second-harmonic generation (SHG). The direct optical band gap was found to be 4.83 eV. | researchgate.netspringerprofessional.de |
| Solvatochromism | N,N-dialkyl-p-nitroanilines | Used as hydrophobic probes to study micellar solutions. Longer alkyl chains enhance their effectiveness in probing larger micelles. | acs.org |
| Liquid Crystals | N-butyl-4-nitroaniline (N-BNA) | Exhibits liquid crystal behavior, making it a candidate for optoelectronic devices. | smolecule.com |
| Synthesis | N,N-di-n-butyl-4-nitroaniline | Synthesized through the interaction of N,N-di-n-butylaniline with sodium nitrite (B80452) in the presence of sulfuric acid. | rsc.org |
Evolution of Academic Interest in Nitroaniline Derivatives with Extended Alkyl Chains
Academic interest in nitroaniline derivatives has evolved from the foundational p-nitroaniline to more complex structures with extended alkyl chains. This progression is driven by the desire to fine-tune the molecule's properties for specific applications.
Initially, research focused on simple nitroanilines to establish the fundamental principles of intramolecular charge transfer and its effect on optical properties. rsc.orgrsc.org The introduction of alkyl groups on the amine nitrogen, creating N-alkyl and N,N-dialkyl derivatives, was a significant step. These alkyl chains enhance the electron-donating ability of the amino group, leading to a more pronounced charge-transfer character and, consequently, larger nonlinear optical effects. doi.org
The length and branching of the alkyl chains have been systematically varied to understand their impact on crystal packing, solubility, and ultimately, the macroscopic properties of the material. researchgate.net For example, increasing the hydrophobicity of the molecule by extending the alkyl chains has led to the development of more effective solvatochromic probes for nonpolar environments and micelles. acs.org
Furthermore, the introduction of chirality, often through the use of chiral alkyl groups, has been explored as a strategy to control the crystal structure and enhance second-order NLO properties. optica.org The study of how the alkyl chain influences intramolecular processes, such as oxidation upon collisional activation in the gas phase, has also been a subject of investigation. nih.gov This evolution in research demonstrates a continuous effort to achieve a deeper understanding and more precise control over the molecular and material properties of nitroaniline derivatives.
Structure
3D Structure
Properties
CAS No. |
92493-35-1 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N,N-dibutyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-11-15(12-6-4-2)13-7-9-14(10-8-13)16(17)18/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
GKQAJXHWTPRUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Strategic Synthesis of N,N-Dibutyl-4-nitroaniline
The synthesis of this compound is a critical process, with ongoing research focused on optimizing reaction pathways to ensure high-quality products and environmentally friendly procedures.
Development and Optimization of Synthetic Pathways for High Purity and Yield
The industrial production of 4-nitroaniline (B120555), a related compound, is typically achieved through the amination of 4-nitrochlorobenzene. wikipedia.org A laboratory-scale synthesis of 4-nitroaniline from aniline (B41778) involves the protection of the amino group, followed by electrophilic aromatic substitution to introduce the nitro group at the para position. wikipedia.org A subsequent separation is necessary to remove the ortho-isomer, 2-nitroaniline, which forms as a minor byproduct. wikipedia.org
For N-alkylation of anilines, various methods have been developed. These include reactions with alkyl halides under basic conditions. rsc.org A method for preparing N-methyl p-nitroaniline involves the reaction of p-nitroaniline with formic acid to yield N-formyl p-nitroaniline. This intermediate is then dissolved in N,N-dimethylformamide and reacted with potassium tert-butoxide and methyl iodide. google.com The final product, N-methyl-p-nitroaniline, is obtained after a reduction step using sodium borohydride. google.com This multi-step process reports high yields for each step, exceeding 90%. google.com
The synthesis of various di, tri, and tetranitrodiphenylamines has been achieved with high yields by passing nitroanilines and chloronitrobenzenes through a base-activated alumina (B75360) column. researchgate.net For the synthesis of N-alkyl nitroanilines, reacting the parent aniline with the corresponding alkyl halide under mild conditions is a viable approach. researchgate.net
Recent advancements in C(sp2)-H/N-H oxidative cross-coupling offer a transition-metal-free and regioselective strategy for the amination of nitrobenzenes. nih.gov This method allows for the synthesis of 4-nitro-N-arylamines by coupling electron-deficient nitroarenes with amines. nih.gov However, in the case of dibutylamine, the expected product was not obtained, and instead, 4-nitro-N-phenylaniline was formed in a low yield. nih.gov
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
| p-Nitroaniline, Formic Acid | - | N-Formyl p-nitroaniline | >90% | google.com |
| N-Formyl p-nitroaniline, Methyl Iodide | Potassium tert-butoxide, N,N-dimethylformamide | N-Methyl-N-formyl p-nitroaniline | >90% | google.com |
| N-Methyl-N-formyl p-nitroaniline | Sodium borohydride, Ethanol | N-Methyl-p-nitroaniline | >90% | google.com |
| Nitroanilines, Chloronitrobenzenes | Base-activated alumina | Di, tri, and tetranitrodiphenylamines | High | researchgate.net |
| Aniline, Alkyl halide | Mild conditions | N-Alkyl nitroanilines | - | researchgate.net |
| Nitrobenzenes, Amines | Transition-metal-free | 4-Nitro-N-arylamines | up to 96% | nih.gov |
| Nitrobenzene, Dibutylamine | Transition-metal-free | 4-Nitro-N-phenylaniline | 15% | nih.gov |
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.net This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. researchgate.netmatanginicollege.ac.in Water, for example, is an inexpensive and non-polluting solvent that has been used for N-alkylation of aromatic amines under microwave irradiation without a catalyst. rsc.org
The use of bio-based solvents, such as those derived from biomass, is another area of active research. epfl.chcore.ac.uk These solvents can serve as greener alternatives to conventional polar aprotic solvents like DMF and NMP, which are considered problematic. epfl.ch For instance, diformylxylose, which can be produced from xylose, has shown comparable performance to traditional solvents in alkylation and other reactions. epfl.ch
Catalytic systems are also being developed to be more environmentally friendly. The use of nanocatalysts, for example, can lead to more efficient and selective reactions under milder conditions. researchgate.netacs.org Furthermore, biological methods using enzymes or whole organisms are being explored for the synthesis and degradation of nitroaromatic compounds. rsc.orgnih.gov For example, a Rhodococcus sp. strain has been isolated that can biodegrade 4-nitroaniline. nih.gov
This compound as a Versatile Precursor in Advanced Organic Synthesis
The unique electronic properties of this compound, arising from the electron-donating dibutylamino group and the electron-withdrawing nitro group, make it a valuable building block in the synthesis of more complex molecules with specific functionalities.
Role in Constructing Complex Donor-Acceptor Molecular Architectures
This compound serves as a key component in the synthesis of donor-acceptor molecules, which are of interest for applications in materials science and electronics. mdpi.comnih.gov The nitro group acts as a strong electron acceptor, while the dialkylamino group is a strong electron donor. This intramolecular charge transfer character influences the optical and electronic properties of the resulting molecules. nih.gov
For example, N,N-dibutyl-4-ethynylaniline has been used in Sonogashira coupling reactions to create conjugated benzene (B151609) ring systems. mdpi.com These systems can be further modified using click chemistry to introduce additional acceptor groups, thereby tuning the electronic properties of the final molecule. mdpi.com The resulting donor-acceptor compounds often exhibit significant solvatochromism, where their absorption spectra shift depending on the polarity of the solvent. core.ac.ukresearchgate.net
Controlled Derivatization and Selective Chemical Transformations
The functional groups of this compound allow for a variety of selective chemical transformations, enabling the synthesis of a wide range of derivatives. google.com
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents. smolecule.com This transformation is crucial for synthesizing compounds like p-phenylenediamine, an important industrial chemical. wikipedia.org The selective reduction of one nitro group in polynitro compounds can be achieved using reagents like sodium sulfide (B99878) (Zinin reduction). stackexchange.com
Reactions at the Amino Group: The tertiary amino group can undergo various reactions. For instance, N-nitrosamines can be formed, although they are generally not synthetically useful and are often considered contaminants. rsc.orgacs.org
Elucidation of Molecular and Supramolecular Architecture
Single-Crystal X-Ray Diffraction Analysis of N,N-Dibutyl-4-nitroaniline
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis reveals key structural parameters, including bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and conformation.
The crystallographic data for this compound would typically be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD). As of the latest search, a specific public entry for the single-crystal structure of this compound could not be located. However, based on the known structures of analogous compounds, such as N,N-dimethyl-4-nitroaniline and N-butyl-4-nitroaniline, we can infer the likely molecular conformation.
The molecule consists of a central benzene (B151609) ring substituted with a nitro group at the para position and a dibutylamino group. The butyl chains are expected to adopt a staggered conformation to minimize steric hindrance. The nitrogen atom of the amino group is typically slightly pyramidalized. A key feature of interest is the degree of planarity between the nitro group, the amino group, and the benzene ring, which influences the extent of intramolecular charge transfer.
Interactive Data Table: Expected Crystallographic Parameters for this compound (Note: This table is a projection based on related structures and requires experimental verification.)
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or similar | Defines the symmetry operations within the unit cell. |
| a (Å) | 10-15 | Unit cell dimension. |
| b (Å) | 5-10 | Unit cell dimension. |
| c (Å) | 15-20 | Unit cell dimension. |
| β (°) | 90-100 | Angle of the unit cell for monoclinic systems. |
| Z | 4 | Number of molecules per unit cell. |
Investigation of Intermolecular Interactions and Supramolecular Networks
The supramolecular architecture of this compound is a result of a variety of non-covalent interactions that create a three-dimensional network. Understanding these interactions is crucial for predicting and controlling the material's physical and chemical properties.
In the absence of classical hydrogen bond donors (like N-H or O-H), the primary hydrogen bonding interactions in the crystal structure of this compound are expected to be of the weaker C-H···O type. These interactions would involve the hydrogen atoms of the butyl chains and the aromatic ring interacting with the oxygen atoms of the nitro group of neighboring molecules. The geometry and strength of these interactions play a significant role in stabilizing the crystal lattice.
Interactive Data Table: Potential C-H···O Hydrogen Bond Parameters (Note: This table is a projection based on related structures and requires experimental verification.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C(butyl)-H···O(nitro) | ~0.97 | 2.4 - 2.8 | 3.2 - 3.6 | 130 - 160 |
| C(aryl)-H···O(nitro) | ~0.93 | 2.5 - 2.9 | 3.3 - 3.7 | 120 - 150 |
The planar aromatic rings of this compound molecules can interact through π-π stacking. These interactions can be in a face-to-face or offset (displaced) arrangement. The presence and geometry of these interactions are critical for the electronic properties of the material. The distance between the centroids of the interacting rings and the slip angle would be key parameters to quantify these interactions. Given the presence of the bulky butyl groups, significant π-π stacking might be sterically hindered, leading to more complex aromatic interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would provide a detailed picture of all non-covalent interactions.
Quantum Chemical and Theoretical Studies of Electronic Structure
Density Functional Theory (DFT) and Ab Initio Computational Methodologies
Density Functional Theory (DFT) and other ab initio methods are powerful tools for modeling the properties of molecular systems. For N,N-dibutyl-4-nitroaniline and its derivatives, these calculations have been instrumental in predicting and analyzing their molecular structure and electronic characteristics. researchgate.netjournalirjpac.com
Optimized Geometries and Conformational Analysis
Conformational analysis of related nitroaniline derivatives has shown that different spatial arrangements of the substituent groups are possible. e-journals.inmdpi.com For instance, in some nitroaniline derivatives, cisoid and transoid conformations can exist, with their relative energies determining the most stable structure. e-journals.in The flexibility of the butyl chains in this compound allows for various conformations, which can be explored using computational methods like meta-dynamics simulations. acs.org The final optimized geometry represents a stationary point on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies in the calculations. e-journals.in
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and chemical reactivity of a molecule. researchgate.netjchps.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. grafiati.com A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.net
For molecules with a donor-acceptor structure like this compound, the HOMO is typically localized on the electron-donating part (the dibutylamino group and the phenyl ring), while the LUMO is centered on the electron-accepting part (the nitro group). rsc.org This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. rsc.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for N-butyl-4-nitroaniline
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.4513 |
| ELUMO | -1.7451 |
| Energy Gap (ΔE) | 4.7062 |
| Ionization Potential | 6.4513 |
| Electron Affinity | 1.7451 |
| Electronegativity | 4.0982 |
| Electrophilicity Index | 3.5687 |
Data sourced from a study on N-butyl-4-nitroaniline using DFT/B3LYP/6–311++G(d,p) level of theory. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.nettci-thaijo.org The MEP surface displays regions of varying electron density, typically color-coded to indicate electrophilic and nucleophilic centers. researchgate.netbiosynth.com
In molecules like this compound, the MEP map typically shows a negative potential (often colored red or yellow) around the electronegative oxygen atoms of the nitro group, identifying these as sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, a positive potential (usually colored blue) is often observed around the hydrogen atoms of the amino group and the phenyl ring, indicating regions prone to nucleophilic attack. researchgate.net The asymmetric charge distribution visualized by the MEP map provides strong evidence for the presence of intramolecular charge transfer within the molecule. researchgate.net
Charge Transfer Mechanisms and Intramolecular Charge Transfer (ICT) Characteristics
The defining electronic feature of this compound is its strong intramolecular charge transfer (ICT) character. researchgate.net This arises from the electronic communication between the electron-donating dibutylamino group and the electron-withdrawing nitro group, mediated by the π-conjugated phenyl ring. cdnsciencepub.comnih.gov
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stabilization Energies
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stabilization energy arising from donor-acceptor interactions within a molecule. researchgate.netgrafiati.comresearchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the Lewis structure picture. uni-muenchen.de
By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the stabilization energy (E(2)) associated with electron delocalization. wisc.edu In push-pull systems like this compound, significant stabilization energies are found for interactions involving the lone pair electrons of the amino nitrogen and the π* antibonding orbitals of the nitro-substituted phenyl ring. researchgate.netgrafiati.com These interactions confirm the charge transfer from the donor to the acceptor group and contribute significantly to the molecule's stability. grafiati.com The NBO method offers a robust framework for understanding the intramolecular bonding and charge transfer that govern the molecule's properties. researchgate.net
Topological Analysis of Electron Density Function (e.g., Bader's Atoms in Molecules (AIM) Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atomic properties and the nature of chemical bonds. ias.ac.inoup.com This topological analysis identifies critical points in the electron density, which correspond to atoms, bonds, rings, and cages. uni-rostock.de
For substituted nitroanilines, AIM analysis has been used to understand how substituents affect the electronic structure. researchgate.net The properties of the electron density at the bond critical points (BCPs) between atoms provide quantitative information about the bond's strength and character. ias.ac.in In molecules with significant resonance, like this compound, AIM can be used to evaluate the contribution of different resonance forms, such as the quinoid structure that is indicative of strong charge transfer. researchgate.net By analyzing the Laplacian of the electron density (∇²ρ(r)), one can identify regions of charge concentration and depletion, further elucidating the electronic interactions within the molecule. oup.com
Global Reactivity Descriptors (e.g., Chemical Potential, Global Hardness, Global Electrophilicity)
Global reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that provide insight into the chemical reactivity and stability of a molecule as a whole. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The study of these parameters for this compound offers a theoretical framework for understanding its electronic behavior and susceptibility to chemical reactions.
Detailed research findings from quantum chemical calculations, often employing methods like DFT with various basis sets, are used to determine these properties. dulaty.kzresearchgate.netacs.org The energies of the HOMO and LUMO are pivotal, as they relate to the molecule's ability to donate and accept electrons, respectively.
Key Global Reactivity Descriptors:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is the negative of electronegativity and is calculated from the energies of the HOMO and LUMO. A higher chemical potential suggests a greater tendency to donate electrons. The formula is:
μ = (EHOMO + ELUMO) / 2
Global Hardness (η): Chemical hardness measures the resistance of a molecule to change its electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness, indicating higher stability and lower reactivity. It is calculated as:
η = (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. The electrophilicity index is defined as:
ω = μ² / (2η)
The following interactive table outlines the global reactivity descriptors and their calculation formulas, which are standard in computational chemistry for molecules like this compound.
| Descriptor | Formula | Description |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to charge transfer. |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of a molecule to act as an electron acceptor. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. |
The investigation of such parameters is crucial for understanding the intramolecular charge transfer characteristics, which are prominent in molecules with electron-donating groups (like the dibutylamino group) and electron-withdrawing groups (like the nitro group). epdf.pub
Nonlinear Optical Nlo Properties and Optoelectronic Phenomena
Evaluation of Molecular Hyperpolarizabilities (β) and Second Harmonic Generation (SHG)
The NLO response of a material is quantified by its hyperpolarizabilities. For second-order effects, the first hyperpolarizability (β) is the key molecular parameter. Its magnitude can be predicted through computational methods and verified experimentally through techniques that measure the efficiency of SHG.
Quantum chemistry calculations are crucial tools for predicting the NLO properties of molecules like N,N-dibutyl-4-nitroaniline before their synthesis and experimental characterization. Density Functional Theory (DFT) is a commonly employed method for this purpose.
For the closely related analog, N-butyl-4-nitroaniline (NB4N), theoretical analysis of its geometry and electronic properties has been performed using DFT with the B3LYP/6-311++G(d,p) basis set. researchgate.net Such calculations determine the optimized molecular geometry and electronic structure, which are fundamental to understanding NLO activity. Key parameters derived from these computations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of NLO potential. A smaller energy gap generally correlates with greater electronic polarizability and a larger β value, as it signifies easier intramolecular charge transfer upon excitation. semanticscholar.orgnih.gov
Molecular Hyperpolarizability (β): DFT calculations can directly compute the static and frequency-dependent first hyperpolarizability tensor components. The total hyperpolarizability (β_tot_) is a direct measure of the molecule's intrinsic second-order NLO response. Calculations on various para-nitroaniline (pNA) derivatives show that substitutions on the amino group significantly enhance hyperpolarizability. semanticscholar.org
These computational approaches allow for the systematic screening of different derivatives to identify candidates with superior NLO properties for specific applications.
| Computational Method/Parameter | Application to Nitroaniline Derivatives | Finding |
| DFT (B3LYP/6-311++G(d,p)) | Analysis of N-butyl-4-nitroaniline | Used to acquire theoretical geometry and electronic properties. researchgate.net |
| HOMO-LUMO Gap Analysis | Study of various pNA derivatives | A smaller energy gap is associated with enhanced NLO properties due to easier intramolecular charge transfer. semanticscholar.org |
| Hyperpolarizability (β) Calculation | Investigation of substituted pNA molecules | Alkyl group substitutions on the amino group lead to an enhancement of the calculated hyperpolarizability. semanticscholar.org |
The Kurtz-Perry powder technique is a widely used experimental method for the preliminary screening of materials for second-order NLO activity. nih.govmdpi.com It involves irradiating a powdered sample of the material with a high-intensity laser and measuring the intensity of the generated light at exactly twice the frequency (half the wavelength) of the incident light. researchgate.netmdpi.com
The SHG efficiency of the material is typically reported relative to a standard reference material, such as potassium dihydrogen phosphate (KDP) or urea. For N-butyl-4-nitroaniline, a single crystal analog of the title compound, the presence of Second Harmonic Generation was confirmed using the Kurtz-Perry powder technique, verifying its NLO activity experimentally. researchgate.net This result strongly suggests that this compound, with its even stronger electron-donating group, would also exhibit a significant SHG response.
Structure-NLO Response Relationships
The magnitude of the NLO response in molecules like this compound is not arbitrary; it is intrinsically linked to specific features of their molecular structure. Understanding these relationships is key to designing new materials with enhanced NLO characteristics.
Two of the most influential structural factors on the NLO response are the nature of the substituent groups and the length of the π-conjugated system that connects them.
Substituent Effects: The strength of the electron donor and acceptor groups is paramount. In the 4-nitroaniline (B120555) framework, the nitro group is a strong and constant acceptor. The NLO properties are therefore highly sensitive to modifications of the amino donor group. Replacing the hydrogen atoms of the amino group in p-nitroaniline with alkyl chains (like butyl groups) increases the group's electron-donating ability. This enhancement in donor strength leads to a more efficient intramolecular charge transfer, a smaller HOMO-LUMO gap, and consequently, a larger first hyperpolarizability (β). semanticscholar.org Therefore, this compound is expected to possess a significantly larger β value than p-nitroaniline or N-butyl-4-nitroaniline.
π-Conjugation Length: The π-conjugated bridge (the benzene (B151609) ring) acts as the pathway for charge transfer. Theoretical studies on pNA derivatives have shown that extending this pathway—for instance, by inserting conjugated units like -(CH=CH)n- between the phenyl ring and the donor/acceptor groups—can lead to a dramatic improvement in hyperpolarizability. researchgate.net This extension results in smaller energy gaps and transition energies, which boosts the NLO response. researchgate.net
Beyond modifying a single D-π-A chromophore, theoretical studies have explored novel molecular architectures to amplify the NLO effect. One such strategy is the "parallel connection" of chromophores. nih.gov This design involves linking multiple non-conjugated D-π-A units, such as p-nitroaniline (PNA), through a central core. worldscientific.comresearchgate.net
Computational studies using semi-empirical methods like ZINDO have shown that this arrangement can lead to a synergistic enhancement of the NLO properties. nih.govworldscientific.com Key findings include:
Chromophores containing two or three parallel, non-conjugated PNA units can exhibit a total first hyperpolarizability (β₀) that is more than the sum of the individual units. nih.gov
The macroscopic optical nonlinearity, a parameter relevant for bulk material performance, can be significantly increased by adopting a parallel connection architecture with two or three PNA units. worldscientific.com
This theoretical framework suggests that molecules designed by linking this compound units in a parallel fashion could be a promising strategy for creating materials with exceptionally high NLO responses.
Considerations for Photonic and Optoelectronic Device Applications
The significant second-order NLO properties predicted for this compound and its derivatives make them candidates for use in various photonic and optoelectronic devices. nih.govresearchgate.net These applications leverage the ability of NLO materials to manipulate light. Potential applications include:
Frequency Conversion: The strong SHG efficiency allows for the conversion of laser light to higher frequencies. For example, converting an infrared laser beam into a visible green or blue beam, which is essential for laser displays, optical data storage, and medical applications.
Electro-Optic (EO) Modulators and Switches: In an EO modulator, an external electric field is applied to an NLO material, which changes its refractive index. This change can be used to modulate the intensity, phase, or polarization of a light beam passing through it. This is a fundamental technology for high-speed optical communication networks. The large hyperpolarizability and dipole moment of this compound are desirable traits for achieving high EO activity. rsc.org
Optical Parametric Amplifiers (OPAs): These devices use NLO crystals to amplify a weak light signal, a crucial function in optical signal processing and spectroscopy.
The integration of organic NLO materials like this compound into device structures is an active area of research, aiming to combine the high performance of these chromophores with the processing advantages of organic materials.
Solvatochromic Behavior and Advanced Solute Solvent Interaction Models
N,N-Dibutyl-4-nitroaniline as a Solvatochromic Probe
This compound belongs to the family of N,N-dialkyl-p-nitroanilines, which are well-established solvatochromic dyes. Its molecular structure features a strong electron-donating dibutylamino group and a powerful electron-withdrawing nitro group at opposite ends of a benzene (B151609) ring. This "push-pull" electronic structure results in a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation. The extent of this charge transfer is highly sensitive to the polarity of the solvent, making this compound an effective probe for characterizing solvent properties.
Application in Empirical Solvent Polarity Scales (e.g., π* Indicator)
Empirical solvent polarity scales provide a quantitative measure of a solvent's polarity based on the solvatochromic shift of a standard probe molecule. The Kamlet-Taft π* scale is a widely used scale that quantifies the solvent's dipolarity/polarizability. This scale is based on the solvent-induced shifts of the UV-Vis absorption maximum of a series of solvatochromic indicators, with N,N-dialkyl-4-nitroanilines being key probes.
This compound has been synthesized and characterized for its solvatochromic behavior, demonstrating its utility as a π* indicator. The π* value for a given solvent is determined from the wavenumber (ṽmax) of the ICT absorption band of the probe in that solvent. The relationship is defined by the following equation:
π = [ṽmax(cyclohexane) - ṽmax(solvent)] / [ṽmax(cyclohexane) - ṽmax(DMSO)]*
where DMSO (dimethyl sulfoxide) is a reference solvent. The similarity in solvatochromic behavior among N,N-dialkyl-p-nitroaniline homologues allows for direct comparisons of polarity parameters obtained from these different dyes.
Analysis of Solvent-Induced UV-Vis Spectral Shifts
The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the visible or near-UV region, corresponding to the π → π* electronic transition with significant intramolecular charge transfer character. The position of this absorption maximum (λmax) is highly dependent on the nature of the solvent.
In non-polar solvents, the absorption band is observed at shorter wavelengths (higher energy). As the polarity of the solvent increases, the absorption maximum shifts to longer wavelengths (lower energy), a phenomenon known as a bathochromic or "red" shift. This shift is attributed to the differential solvation of the ground and excited states of the molecule. The excited state, having a more pronounced charge separation (a larger dipole moment) than the ground state, is more stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state, thus reducing the energy gap for the electronic transition and resulting in a bathochromic shift.
Quantitative Analysis of Solute-Solvent Interaction Mechanisms
To gain a more detailed understanding of the complex interplay of forces between this compound and solvent molecules, multi-parameter equations and models of preferential solvation are employed.
Multi-parameter Equations and Linear Solvation Energy Relationships (LSER)
XYZ = XYZ0 + s(π + dδ) + aα + bβ*
where:
XYZ is the solvent-dependent property being studied (e.g., the wavenumber of maximum absorption, ṽmax).
XYZ0 is the value of the property in a reference state (e.g., the gas phase or a non-polar solvent).
π * is the solvent dipolarity/polarizability parameter.
α is the solvent hydrogen-bond donor (HBD) acidity.
β is the solvent hydrogen-bond acceptor (HBA) basicity.
δ is a correction term for certain solvent classes.
s, a, and b are coefficients that represent the sensitivity of the property XYZ to each of the respective solvent parameters.
Investigation of Preferential Solvation Phenomena in Binary Solvent Systems
In binary solvent mixtures, the composition of the solvent shell immediately surrounding a solute molecule (the cybotactic region) can differ significantly from the composition of the bulk solvent. This phenomenon, known as preferential solvation, occurs when the solute interacts more strongly with one of the solvent components.
Solvatochromic probes like this compound are excellent for studying preferential solvation. By monitoring the spectral shift of the probe as the composition of the binary solvent mixture is varied, deviations from a linear relationship between the shift and the mole fraction of the solvents can reveal the extent of preferential solvation.
Studies on similar probes, such as 4-nitroaniline (B120555), in binary mixtures have shown that the solute can be selectively solvated by one component of the mixture. For example, in mixtures of alcohols, 4-nitroaniline is preferentially solvated by the more polar alcohol. The analysis of these phenomena often involves models that consider both solute-solvent and solvent-solvent interactions to quantify the preference of the solute for one of the solvents in its immediate vicinity. While specific data for this compound is not available, the principles derived from studies of its analogs would be applicable.
Electrochemical Behavior and Redox Chemistry
Voltammetric Investigations of N,N-Dibutyl-4-nitroaniline
No specific voltammetric studies on this compound were found in the reviewed literature. Voltammetry is a key technique for investigating the redox properties of electroactive molecules. Such studies would provide valuable information on the oxidation and reduction potentials of the compound, the stability of its redox species, and the kinetics of electron transfer processes at an electrode surface.
There are no available scientific reports detailing cyclic voltammetry studies specifically for this compound. Cyclic voltammetry is a powerful electrochemical technique used to probe the mechanisms of redox reactions. A typical study would involve recording the current that develops in an electrochemical cell as the potential is varied, providing insights into the potentials at which the compound is oxidized or reduced and the reversibility of these processes.
No chronoamperometric studies have been published for this compound. This technique involves stepping the potential of an electrode and monitoring the resulting current as a function of time. It is commonly used to determine the diffusion coefficient of an electroactive species in a specific medium, which is a fundamental parameter in electrochemistry.
Electrochemical Reduction Pathways and Mechanistic Elucidation
There is no information available in the scientific literature regarding the specific electrochemical reduction pathways or mechanistic elucidation for this compound. The reduction of nitroaromatic compounds is generally a complex process that can proceed through various intermediates depending on factors like the electrode material, pH of the solution, and the solvent system. For related nitroaniline compounds, the nitro group is typically the primary site of electrochemical reduction, which can lead to the formation of nitroso, hydroxylamine, and ultimately amino groups through a series of electron and proton transfer steps. However, the precise mechanism for the dibutyl derivative remains uninvestigated.
Structure Property Relationships and Derivative Design
Systematic Studies of Alkyl Chain Length Effects on Electronic and Optical Properties
The length of the N-alkyl chains on the donor amino group of 4-nitroaniline (B120555) derivatives plays a significant role in modulating their electronic and optical characteristics. Systematic studies on a series of N,N-dialkyl-4-nitroanilines have revealed clear trends as the chain length increases.
Computational studies using ab initio methods have shown that successive substitution with larger alkyl groups at the amino nitrogen enhances the molecule's dipole moment (µ) and polarisability (α). For instance, the calculated dipole moment and polarisability increase when moving from N,N-dimethyl-4-nitroaniline to N,N-diethyl-4-nitroaniline. This enhancement is associated with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), implying increased reactivity and greater electro-optic susceptibility.
The effect of alkyl chain length on solvatochromic properties—the change in color with solvent polarity—has also been investigated. For the N,N-dialkyl-4-nitroaniline series, the sensitivity of the solvatochromic UV/Vis absorption band changes as the alkyl chains are lengthened. A study on hydrophobic forms of N,N-dialkyl-4-nitroaniline indicators found that as the alkyl chains increase in length up to ten or twelve carbons (e.g., N,N-didecyl-4-nitroaniline), the absorption bands show increasing deviation from a standard Gausso-Lorentzian shape in non-polar solvents. This suggests that excessively long alkyl chains can alter the solute-solvation processes, potentially at the expense of the probe's intrinsic solvatochromic character.
Furthermore, the dynamics of photoexcitation are influenced by the N-alkyl substituents. In studies comparing p-nitroaniline (pNA) and N,N-dimethyl-p-nitroaniline (DMpNA), the internal conversion rate from the excited state to the ground state was found to be dependent on the alkyl groups. The vibrational cooling rate in the ground state also shows a slight decrease as the alkyl chain length of the solvent cation increases, with the cooling for pNA being consistently faster than for DMpNA, regardless of the chain length. These findings highlight that even subtle changes in the N-alkyl groups can systematically tune the electronic distribution, energy levels, and excited-state dynamics of the 4-nitroaniline scaffold.
Influence of Aromatic Substituents on Molecular Characteristics
The introduction of additional substituents onto the aromatic ring of N,N-dialkyl-4-nitroaniline derivatives provides another powerful tool for tuning their molecular properties. The nature and position of these substituents can significantly alter the electronic structure and, consequently, the optical and NLO characteristics of the molecule.
Theoretical investigations have explored the effects of various substituents (e.g., CH₃, Br, OCH₃) on the NLO properties of substituted anilines. The strength of the donor and acceptor groups is a key factor. For example, changing the donor from NH₂ to N(CH₃)₂ increases the first-order hyperpolarizability, a measure of NLO activity. The position of the substituent is also critical. In studies of N,N-dimethyl-4-nitroaniline derivatives, it was found that the configuration of the dimethylamino group is influenced by substituents in the ortho-position, causing it to become considerably turned with respect to the ring plane, whereas it remains planar in meta-substituted molecules. This conformational change can impact the degree of π-electron delocalization and charge transfer.
Rational Design Principles for Tailoring Specific Molecular Functionalities
The systematic knowledge gained from studying alkyl chain and aromatic substituent effects forms the basis for the rational design of N,N-dibutyl-4-nitroaniline derivatives with specific, tailored functionalities. The goal is to manipulate the molecular structure to optimize desired properties, particularly for applications in nonlinear optics.
Key design principles include:
Enhancing Donor and Acceptor Strength: The magnitude of the NLO response in push-pull molecules is highly sensitive to the strength of the donor and acceptor groups. To maximize properties like second-order hyperpolarizability, one can select stronger electron-donating groups than the dibutylamino group or replace the nitro group with a more potent electron acceptor. Theoretical studies show that modifying donor and acceptor strengths is a primary strategy for enhancing NLO properties.
Tuning the π-Conjugated Bridge: The aromatic ring acts as a bridge for charge transfer. The efficiency of this transfer can be modified by introducing other conjugated units, such as a vinyl group, which extends the conjugation length and can lead to increased hyperpolarizability.
Controlling Molecular Symmetry and Conformation: The symmetry of the molecule has a significant effect on its NLO properties. For instance, while centrosymmetric crystals exhibit no second-order NLO response, designing molecules that crystallize in non-centrosymmetric space groups is a key challenge. Substituents can influence crystal packing and molecular conformation. As seen with ortho-substituents, steric effects can force a twist in the amino group, which alters the charge transfer characteristics and must be considered in molecular design.
By applying these principles, researchers can move beyond trial-and-error synthesis and computationally predict and design new molecules based on the this compound framework with improved characteristics for advanced material applications.
Advanced Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Raman Spectroscopic Analysis
The vibrational spectrum of N,N-dibutyl-4-nitroaniline is complex, featuring contributions from the nitro group, the dialkylamino group, the aromatic ring, and the butyl chains. While direct experimental spectra for the dibutyl derivative are not extensively published, detailed assignments can be reliably inferred from studies on analogous compounds such as 4-nitroaniline (B120555) (4NA), N,N-dimethyl-4-nitroaniline (DMPNA), and N-butyl-4-nitroaniline (NB4N). jchps.comresearchgate.netnih.govacs.org
Key vibrational modes for N,N-dialkyl-4-nitroanilines include:
Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong and distinct stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band in the IR spectrum around 1580-1500 cm⁻¹. The symmetric stretching mode (ν_s(NO₂)) is observed at a lower frequency, generally in the 1350-1300 cm⁻¹ region, and is prominent in both IR and Raman spectra. jchps.comnih.gov The exact positions of these bands are sensitive to the electronic environment and solvent polarity. nih.gov
Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. C-C stretching vibrations within the ring typically occur in the 1600-1430 cm⁻¹ range. jchps.comresearchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, commonly between 3100 and 3000 cm⁻¹. jchps.com In-plane and out-of-plane C-H bending modes appear at lower frequencies, in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. jchps.com
Amino Group and Alkyl Chain Vibrations: The C-N stretching vibration associated with the aromatic ring and the nitrogen atom (ν(C_aryl-N)) is typically found in the 1300-1200 cm⁻¹ range. jchps.comresearchgate.net The presence of the two butyl groups introduces numerous bands corresponding to C-H stretching, bending, and rocking vibrations. Asymmetric and symmetric C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2960-2850 cm⁻¹ range. researchgate.net Various bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups populate the fingerprint region between 1470 and 1200 cm⁻¹.
An interactive table summarizing the expected key vibrational modes for this compound is provided below, based on data from analogous compounds.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting vibrational spectra. rasayanjournal.co.inresearchgate.netsphinxsai.com The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), has been shown to provide excellent agreement between calculated and experimental vibrational frequencies for 4-nitroaniline and its derivatives. jchps.comresearchgate.netresearchgate.net
For a molecule like this compound, computational modeling would begin with a geometry optimization to find the lowest energy conformation. Following this, a frequency calculation is performed, which yields the harmonic vibrational frequencies, as well as the IR and Raman intensities for each mode. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, a uniform scaling factor (typically around 0.96) is applied to the computed wavenumbers. nih.gov This computational approach allows for unambiguous assignment of complex vibrational bands that may overlap in experimental spectra and provides a deeper understanding of the nature of the molecular vibrations. jchps.combiointerfaceresearch.com
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions
UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule, providing insight into its electronic structure and charge distribution. cdnsciencepub.com
This compound is a classic example of a "push-pull" system, where the electron-donating N,N-dibutylamino group (the "push") is conjugated through the phenyl π-system to the electron-withdrawing nitro group (the "pull"). This architecture gives rise to a strong, low-energy electronic transition known as an Intramolecular Charge Transfer (ICT) band. chemrxiv.orgchemrxiv.org
Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the amino group and the phenyl ring (the Highest Occupied Molecular Orbital, HOMO) to an orbital concentrated on the nitro group (the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net This HOMO→LUMO transition results in a significant redistribution of electron density, leading to a large change in the molecule's dipole moment in the excited state. chemrxiv.org
This ICT band is responsible for the characteristic yellow color of N,N-dialkyl-4-nitroanilines and is typically observed in the 350-450 nm range. The exact position of the absorption maximum (λ_max) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org In more polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) of the absorption band. Studies on N,N-diethyl-4-nitroaniline show a distinct absorption band that is used to determine solvent polarity parameters. researchgate.netresearchgate.netrsc.org It is expected that this compound exhibits a similar strong ICT band, with the longer alkyl chains potentially having a minor electronic effect but influencing solubility and aggregation.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict the electronic absorption spectra of molecules. nih.gov By applying TD-DFT calculations, typically using the B3LYP functional, it is possible to simulate the UV-Vis spectrum and gain insight into the nature of the electronic transitions. researchgate.net
These calculations provide information on the excitation energies (which correspond to λ_max), oscillator strengths (which relate to the intensity of the absorption band), and the molecular orbitals involved in each transition. nih.gov For push-pull molecules like the N,N-dialkyl-4-nitroanilines, TD-DFT calculations consistently confirm that the lowest-energy, high-intensity absorption band corresponds to the HOMO→LUMO transition, validating its assignment as an ICT band. researchgate.netchemrxiv.org The close agreement typically found between TD-DFT predicted spectra and experimental results makes it an indispensable tool for understanding the electronic properties of such compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis
NMR spectroscopy is a fundamental technique for determining the precise connectivity and three-dimensional structure of molecules in solution. auremn.org.br
For this compound, both ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework. Based on data for similar compounds like N,N-dimethyl-4-nitroaniline, the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.comrsc.org
¹H NMR Spectrum:
Aromatic Protons: The four protons on the benzene ring are expected to appear as a classic AA'BB' system due to the strong electronic influence of the two para substituents. The two protons ortho to the nitro group (H_A) would be shifted downfield (higher ppm) to approximately 8.1-8.2 ppm, appearing as a doublet. The two protons ortho to the amino group (H_B) would be shifted upfield (lower ppm) to around 6.6-6.7 ppm, also as a doublet. chemicalbook.com
Alkyl Protons: The two butyl groups would give rise to four distinct signals. The methylene group attached to the nitrogen (-N-CH₂ -) is expected around 3.3-3.4 ppm (triplet). The subsequent methylene groups would appear further upfield, around 1.6-1.7 ppm (-CH₂-CH₂ -CH₂-CH₃) and 1.3-1.4 ppm (-CH₂-CH₂-CH₂ -CH₃), with complex splitting (multiplets). The terminal methyl group (-CH₃ ) would be the most shielded, appearing as a triplet around 0.9-1.0 ppm.
¹³C NMR Spectrum:
Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon attached to the amino group (C_amino) would be highly shielded, appearing around 153-155 ppm. The carbon attached to the nitro group (C_nitro) would be found around 136-138 ppm. The CH carbons ortho and meta to the amino group would appear around 110-112 ppm and 125-127 ppm, respectively. chemicalbook.comrsc.org
Alkyl Carbons: The four chemically distinct carbons of the butyl chain would be observed in the upfield region, typically below 60 ppm.
Conformational analysis using NMR can provide insights into the rotation around the C_aryl-N bond and the orientation of the butyl groups. nih.gov Due to steric hindrance from the bulky butyl groups, rotation around the C-N bond may be restricted. Variable-temperature NMR studies could potentially be used to investigate the energetics of this rotation. The bulky nature of the dibutylamino group can also cause it to be slightly non-planar with respect to the benzene ring, which influences the degree of electronic conjugation and can be studied computationally. auremn.org.brnih.gov
An interactive table with predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below.
Future Research Trajectories and Interdisciplinary Outlook
Emerging Research Areas and Unexplored Phenomena in Nitroaniline Chemistry
The chemistry of nitroanilines and their derivatives is a fertile ground for fundamental research, with N,N-dibutyl-4-nitroaniline serving as a key model compound. Future investigations are expected to move beyond preliminary characterization toward a deeper understanding and manipulation of its photophysical behaviors.
An emerging frontier is the systematic exploration of solvatochromism in unconventional media . While the influence of common organic solvents on the spectral properties of nitroanilines is known, there is significant potential in studying these effects in novel solvent systems like ionic liquids and deep eutectic solvents. chemrxiv.orgresearchgate.net Such studies could reveal unique charge-transfer dynamics and stability, potentially leading to applications in specialized chemical environments. Research on para-nitroaniline (pNA), a related compound, has shown that solvent polarity significantly alters the pyramidal angle of the amine group and the degree of charge transfer, with interactions becoming saturated at intermediate polarities. chemrxiv.org Probing these relationships for the bulkier N,N-dibutyl derivative could yield new insights into structure-property relationships.
Furthermore, the exploration of non-planar molecular architectures represents a significant area for future research. While this compound itself is relatively planar, the principles learned from it can be applied to the design of more complex, non-planar push-pull systems. researchgate.netnih.govrsc.org Non-planar chromophores often exhibit enhanced solubility and thermal stability, and crucially, a reduced tendency to crystallize, which allows for the formation of high-quality amorphous thin films essential for opto-electronic device fabrication. nih.govrsc.org
Finally, there is an opportunity to investigate multi-photon absorption and excited-state dynamics with greater precision. The strong ICT character of molecules like this compound makes them candidates for efficient two-photon absorption (2PA). A detailed investigation into the 2PA cross-section and the subsequent energy dissipation pathways could open up applications in 3D microfabrication, data storage, and biological imaging.
Synergistic Approaches with Advanced Materials Science and Engineering
The true potential of this compound will likely be realized through its integration into functional materials, creating synergistic systems with enhanced or entirely new properties. The primary focus of such research is in the field of photonics and optoelectronics, leveraging the compound's significant nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). researchgate.netjchps.comspringerprofessional.de
A key research trajectory is the development of guest-host polymer composites . By doping this compound into various polymer matrices, it is possible to create robust, processable materials with significant electro-optic (EO) or NLO coefficients. researchgate.net The choice of polymer host is critical, as its dielectric properties, glass transition temperature, and chemical compatibility directly influence the poling efficiency and long-term stability of the chromophore's alignment. For instance, embedding N,N-dimethyl-4-nitroaniline, a similar chromophore, into poly-l-lactic acid microfibers has been shown to produce hybrid materials with a remarkably high piezoelectric response. researchgate.net This points to a promising avenue for creating flexible and active materials with this compound.
Future work should focus on a systematic study of different polymer systems to optimize performance for specific applications.
| Polymer Matrix | Target Property Enhancement | Rationale for Synergy |
| Poly(methyl methacrylate) (PMMA) | Optical Clarity, Electro-Optic Activity | PMMA offers excellent optical transparency and good dielectric properties, making it a standard host for NLO chromophores in proof-of-concept electro-optic devices. |
| Polycarbonate (PC) | Thermal Stability, Mechanical Robustness | PC provides higher thermal stability and greater toughness than PMMA, which is crucial for the long-term operational stability of devices. |
| Poly-l-lactic acid (PLLA) | Piezoelectricity, Biocompatibility | As demonstrated with related molecules, PLLA can serve as a matrix for creating flexible and potentially biocompatible piezoelectric materials. researchgate.net |
| Amorphous Fluoropolymers | Low Optical Loss | Fluorinated polymers have very low absorption in the near-infrared region, making them ideal hosts for NLO materials used in telecommunications to minimize signal loss. |
Another synergistic approach involves the synthesis of covalently functionalized polymers , where the this compound moiety is chemically bonded to the polymer backbone or as a side chain. This method prevents phase separation and chromophore aggregation at high concentrations, leading to materials with higher and more stable NLO activity compared to guest-host systems.
Potential for Novel Applications Across Diverse Chemical Sciences
Beyond established applications in nonlinear optics, the unique electronic properties of this compound suggest its potential in a range of other advanced applications.
One of the most promising areas is in chemical sensing . The ICT band of push-pull chromophores is often highly sensitive to the local chemical environment. chemrxiv.org This sensitivity could be harnessed to develop fluorescent or colorimetric sensors. For example, the presence of specific analytes could perturb the electronic distribution of the chromophore, leading to a measurable shift in its absorption or emission spectrum. Research has shown that nanocomposites and modified carbon nanodots can be used for the sensitive detection of nitroanilines; a reverse approach using the nitroaniline derivative as the active sensing element is a logical and promising next step. rsc.orgrsc.orgmdpi.com
The compound could also be explored as a component in molecular electronics and data storage . Molecules with distinct electronic states that can be switched by external stimuli (e.g., light or an electric field) are the fundamental building blocks of molecular switches. The significant change in dipole moment between the ground and excited states of this compound could be exploited for such purposes.
Finally, its utility as a probe for material characterization is an underexplored avenue. Due to its sensitivity to local polarity, this compound could be used as a molecular probe to study the microenvironment within polymer blends, self-assembled monolayers, or biological systems, providing insights into local dielectric properties that are not accessible through bulk measurements.
| Potential Application Area | Underlying Scientific Principle | Key Research Challenge |
| Chemical Sensors | Analyte interaction alters the intramolecular charge transfer (ICT), causing a detectable spectroscopic shift (colorimetric or fluorometric). rsc.orgrsc.org | Achieving high selectivity for a target analyte and ensuring sensor stability and reusability. |
| Molecular Switches | Reversible switching between two or more stable electronic or geometric states using an external stimulus like light or an electric field. | Designing a system where the states are easily distinguishable and stable, with a high on/off ratio and resistance to fatigue. |
| Optical Data Storage | Utilizing the nonlinear optical properties, such as two-photon absorption, to induce a permanent or reversible change in a material at a highly localized point. | Developing materials with a high recording sensitivity and long-term data retention, along with a reliable and fast read-out mechanism. |
| Environmental Probes | The solvatochromic shift in the molecule's absorption/emission spectrum provides a readout of the local polarity of its microenvironment. chemrxiv.org | Calibrating the spectroscopic response to specific environmental parameters and ensuring the probe does not significantly perturb the system it is measuring. |
Q & A
Q. What is a reliable synthetic route for N,N-dibutyl-4-nitroaniline under mild, metal-free conditions?
- Methodological Answer : this compound can be synthesized via regioselective N-arylation of dibutylamine with a nitroaryl halide precursor. A reported procedure involves reacting dibutylamine (1 equiv) with the nitroaryl salt in toluene at ambient temperature for 4 hours, followed by purification using column chromatography (pentane/diethyl ether gradient). This yields the product in 77% purity, confirmed by HRMS and NMR .
- Key Data :
| Reagent | Solvent | Time | Yield | Purification Method |
|---|---|---|---|---|
| Dibutylamine | Toluene | 4 h | 77% | Column chromatography |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example:
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.0 ppm) and aliphatic butyl chains (δ 0.9–1.7 ppm).
- ¹³C NMR : Signals for nitro-substituted aromatic carbons (δ 145–155 ppm) and tertiary amine carbons (δ 50–55 ppm).
Discrepancies in integration ratios or unexpected peaks may indicate incomplete substitution or side reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director. Computational studies (e.g., DFT) can map electron density distribution, revealing preferential reaction sites. For example, the para-nitro group reduces electron density at the aromatic ring, directing electrophiles to the meta position. Experimental validation involves nitration or halogenation followed by NMR/LC-MS analysis .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates hyperpolarizability (β) and dipole moments. Comparisons to structurally similar compounds like 2-methyl-4-nitroaniline (MNA)—which exhibits high electro-optic coefficients—can guide predictions. Polarized crystal packing and conjugation length are critical factors .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Methodological Answer : The tertiary amine and nitro group enable hydrogen bonding or coordination with metal ions. For example:
- Functionalization : Introduce carboxylate or thiol groups via nucleophilic substitution.
- Applications : Self-assembly into coordination polymers or host-guest systems. Monitor via UV-Vis titration or X-ray crystallography .
Data Contradiction Analysis
Q. Why might reported melting points for this compound vary across studies?
- Methodological Answer : Variations arise from impurities (e.g., unreacted dibutylamine) or polymorphic forms. Mitigation strategies:
- Purification : Recrystallization in ethanol/water or repeated column chromatography.
- Characterization : Differential scanning calorimetry (DSC) to identify polymorph transitions .
Experimental Design Considerations
Q. How to optimize reaction yields for N-alkylation of 4-nitroaniline derivatives?
- Methodological Answer :
- Base Selection : Use K₂CO₃ or Et₃N to deprotonate the amine.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Kinetic Monitoring : Track progress via TLC or in-situ IR spectroscopy .
Safety and Handling
Q. What are key safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
